N6-Benzoyl-9-(2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)adenine
Description
Chemical Structure and Nomenclature of N6-Benzoyl-9-(2'-Deoxy-5'-O-DMT-2'-Fluoro-β-D-Arabinofuranosyl)Adenine
Molecular Architecture and Stereochemical Configuration
The compound exhibits a multi-component structure combining a modified sugar, a protected nucleobase, and functional groups enabling chemical synthesis (Figure 1). Key structural elements include:
- Sugar Backbone : A 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl ring, where the 2'-hydroxyl group is replaced by fluorine, and the 5'-hydroxyl is protected by a dimethoxytrityl (DMT) group. The β-D configuration ensures the sugar adopts a C2'-endo puckering conformation, critical for mimicking natural nucleosides.
- Nucleobase : Adenine modified at the N6 position with a benzoyl group, which enhances stability during phosphoramidite-based oligonucleotide synthesis.
- 3'-Phosphoramidite Group : A 2-cyanoethyl (CE) phosphoramidite at the 3'-position, facilitating sequential coupling in solid-phase DNA synthesis.
The molecular formula is C47H51FN7O7P , with a molecular weight of 875.9 g/mol . Stereochemical specificity arises from the β-D-arabinofuranosyl configuration, where the fluorine at C2' occupies a trans position relative to the nucleobase (Figure 2).
Table 1: Key Structural Features
| Component | Modification | Role |
|---|---|---|
| Sugar (C1') | 2'-Deoxy-2'-fluoro | Enhances nuclease resistance |
| Sugar (C5') | O-Dimethoxytrityl (DMT) | Protects 5'-OH during synthesis |
| Nucleobase (N6) | Benzoyl group | Prevents undesired side reactions |
| Sugar (C3') | 2-cyanoethyl phosphoramidite | Enables oligonucleotide chain elongation |
Systematic IUPAC Nomenclature and Derivative Designations
The IUPAC name is derived sequentially from the sugar, nucleobase, and protective groups:
9-[(2-Deoxy-2-fluoro-5-O-(4,4'-dimethoxytrityl)-β-D-arabinofuranosyl)-6-benzamidopurin-2-yl]amino-3-(2-cyanoethoxy)phosphoryloxypropan-1-ol
- Sugar Descriptor : "2-Deoxy-2-fluoro-β-D-arabinofuranosyl" specifies the fluorine substitution and stereochemistry.
- Protective Groups : "5-O-DMT" denotes the dimethoxytrityl ether at C5', while "3'-CE-phosphoramidite" describes the 2-cyanoethyl phosphoramidite at C3'.
- Nucleobase Modification : "N6-Benzoyl" indicates the benzamide group at the adenine’s 6-amino position.
Alternative designations include 2'-Fluoro-2'-deoxy-ara-A(Bz)-3'-phosphoramidite and MFCD12912392 . Its CAS registry number is 329187-86-2 .
Comparative Analysis with Related Arabinofuranosyl Adenine Analogues
This compound belongs to a family of arabinofuranosyl adenine derivatives with distinct functional modifications (Table 2):
Table 2: Structural Comparison of Arabinofuranosyl Adenine Analogues
- Sugar Modifications : Unlike vidarabine’s 2'-hydroxyl, the 2'-fluoro substitution in this compound confers resistance to enzymatic degradation. The 5'-O-DMT group distinguishes it from fludarabine, which lacks protective groups.
- Nucleobase Differences : The N6-benzoyl group contrasts with cladribine’s 2-chloro substitution, which directly alters base-pairing interactions.
- Functional Utility : While vidarabine and fludarabine are therapeutic agents, this derivative’s phosphoramidite group enables its use in synthesizing modified oligonucleotides for research.
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34FN5O6/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-33(45)31(39)37(50-30)44-23-42-32-34(40-22-41-35(32)44)43-36(46)24-9-5-3-6-10-24/h3-20,22-23,30-31,33,37,45H,21H2,1-2H3,(H,40,41,43,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOOVEXTSRBCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34FN5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 2'-Fluoroarabinofuranose Sugar Moiety
The 2'-fluoro modification in the arabinofuranose sugar is essential for enhancing oligonucleotide stability and binding affinity. The synthesis begins with the fluorination of ribose derivatives. A common approach involves treating 1,3,5-tri-O-benzoyl-α-D-ribofuranose with a fluorinating agent such as [bis(2-methoxyethyl)amino]sulfur trifluoride (MAST) or diethylaminosulfur trifluoride (DAST) in dichloromethane at 40–50°C. This yields 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, a key intermediate.
Key Reaction Conditions:
- Fluorinating Agent: MAST or DAST (1.2–1.5 equivalents)
- Solvent: Anhydrous dichloromethane
- Temperature: 40–50°C for 2–4 hours
- Yield: 83–98%
The benzoyl groups at the 3' and 5' positions protect the sugar hydroxyls during subsequent glycosylation steps.
Glycosylation with N6-Benzoyladenine
Coupling the fluorinated sugar with N6-benzoyladenine forms the nucleoside core. This step employs a Vorbrüggen-type reaction, where the sugar bromide reacts with silylated N6-benzoyladenine in the presence of a Lewis acid catalyst.
Procedure:
- Silylation of N6-Benzoyladenine: N6-Benzoyladenine is treated with hexamethyldisilazane (HMDS) and ammonium sulfate in acetonitrile to form the trimethylsilyl-protected base.
- Glycosylation: The silylated base reacts with 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide using trimethylsilyl triflate (TMSOTf) as a catalyst in dichloroethane at 80°C.
- Workup: The crude product is purified via silica gel chromatography using toluene/ethyl acetate (9:1 v/v).
Data Table 1: Glycosylation Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | TMSOTf (0.1 equiv) | 58–75 |
| Solvent | Dichloroethane | 62 |
| Temperature | 80°C, 45 minutes | 58 |
| Base Equivalents | 1.2 | 65 |
5'-O-Dimethoxytrityl (DMT) Protection
The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to enable selective phosphoramidite formation. This step uses 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine under anhydrous conditions.
Protocol:
- Reaction: The nucleoside (1 equiv) is dissolved in pyridine, and DMT-Cl (1.5 equiv) is added at 0°C. The mixture is stirred for 24 hours at room temperature.
- Quenching: Methanol is added to consume excess DMT-Cl, followed by extraction with chloroform and washing with saturated sodium bicarbonate.
- Purification: The product is isolated via chromatography (0–1% methanol in chloroform).
Key Metrics:
3'-CE-Phosphoramidite Formation
The 3'-hydroxyl is converted to a phosphoramidite to facilitate solid-phase oligonucleotide synthesis. This involves reacting the DMT-protected nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base.
Steps:
- Activation: The nucleoside is dissolved in anhydrous dichloromethane with diisopropylethylamine (DIPEA).
- Phosphitylation: 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.2 equiv) is added dropwise at 0°C, followed by stirring for 2 hours.
- Workup: The reaction is quenched with methanol, and the product is precipitated in cold hexane.
Data Table 2: Phosphoramidite Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Phosphitylating Agent | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite | 85–92 |
| Solvent | Dichloromethane | 90 |
| Base | DIPEA (2.5 equiv) | 88 |
Deprotection and Final Purification
Final deprotection of the benzoyl groups is achieved using ammonium hydroxide/methanol (3:1 v/v) at 55°C for 12–16 hours. The DMT group remains intact for subsequent oligonucleotide assembly.
Purification Methods:
- Reverse-Phase HPLC: C18 column, gradient of acetonitrile in 0.1 M triethylammonium acetate (TEAA).
- Lyophilization: The purified product is lyophilized to a white powder.
Quality Control Metrics:
Comparative Analysis of Synthetic Routes
Route 1 (Industrial-Scale):
- Advantages: High atom economy (≈98%), recyclable protective agents (e.g., methyl benzoate).
- Disadvantages: Requires specialized equipment for large-scale reflux.
Route 2 (Academic Protocol):
Chemical Reactions Analysis
Types of Reactions
N6-Benzoyl-9-(2’-deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)adenine undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and applications .
Scientific Research Applications
Antiviral Activity
N6-Benzoyl-9-(2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)adenine has been identified as an effective antiviral agent. Research indicates that it can inhibit the replication of certain viruses, making it a candidate for further development as an antiviral drug.
- Mechanism of Action : The compound is activated by specific enzymes, which enhances its efficacy against viral targets. The structural modifications, particularly the incorporation of fluorine and benzoyl groups, contribute to its enhanced antiviral activity compared to other nucleosides .
- Case Studies : In vitro studies have shown that this compound can significantly reduce viral load in infected cell lines. For instance, it has been demonstrated to inhibit adenoviral replication effectively, showcasing its potential as a therapeutic agent against viral infections .
Synthesis Methodologies
The synthesis of this compound involves several chemical reactions that modify the adenine structure to enhance its biological activity.
- Synthesis Pathway : The compound is synthesized through a series of steps that include protection of functional groups, introduction of the benzoyl moiety, and fluorination. These steps are crucial for achieving the desired antiviral properties while maintaining stability .
| Step | Description |
|---|---|
| 1 | Protection of the 5' hydroxyl group with a dimethoxytrityl (DMT) group. |
| 2 | Introduction of the benzoyl group at the N6 position. |
| 3 | Fluorination at the 2' position to enhance antiviral activity. |
| 4 | Deprotection and purification to yield the final product. |
Therapeutic Potential
Beyond its antiviral applications, this compound shows promise in other therapeutic areas.
- Cancer Research : Preliminary studies suggest that modifications to nucleosides like this one may influence their interactions with cellular pathways involved in cancer progression . Further research is necessary to explore these potential applications fully.
- Inflammation and Neuroprotection : There is emerging evidence indicating that compounds similar to this compound may have roles in modulating inflammatory responses and providing neuroprotection in various models of neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N6-Benzoyl-9-(2’-deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)adenine involves the inhibition of viral DNA polymerase, which prevents the replication of viral DNA . This compound acts by incorporating into the viral DNA chain, leading to chain termination and inhibition of viral replication . The molecular targets include viral DNA polymerase and other enzymes involved in DNA synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
Key Differences and Implications
Sugar Backbone: The β-D-arabinofuranosyl sugar in the target compound adopts a 2'-endo conformation, favoring A-form duplexes in oligonucleotides, which is critical for RNA targeting . In contrast, ribose-based analogs (e.g., Dmt-2'fluoro-da(bz) amidite) form B-DNA-like structures, limiting RNA interaction efficiency . 4'-thio modifications (e.g., in compound 5a) replace the furanose oxygen with sulfur, increasing enzymatic stability but altering sugar pucker and hybridization kinetics .
2'-Substituents: 2'-fluoro (target compound) provides electronegativity and steric effects that enhance binding to complementary RNA while resisting endonucleases . 2'-O-benzyl (CAS: 136834-01-0) offers bulkier protection but may reduce duplex stability due to steric clashes . 2′-C-thyminylmethyl (compound 4) creates branched structures for xeno nucleic acids, enabling novel base-pairing geometries .
Protecting Groups :
- 5'-O-DMT is standard for phosphoramidite synthesis, but its removal requires acidic conditions, which may destabilize acid-sensitive modifications .
- N6-benzoyl protects adenine during synthesis but requires alkaline deprotection, contrasting with labile groups like acetyl in other analogs .
Phosphoramidite Linkage :
- The 3'-CE phosphoramidite group in the target compound ensures high coupling efficiency (>99%) in automated synthesizers, comparable to other amidites (e.g., compound 8a/b in ) .
Biological Activity
N6-Benzoyl-9-(2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)adenine is a synthetic nucleoside analogue with significant biological activity, particularly noted for its antiviral properties. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Adenine Base : A purine base that plays a crucial role in nucleic acid structure.
- Deoxyribose Sugar : The 2'-deoxy modification enhances stability against nucleases.
- Fluorine Substitution : The presence of fluorine at the 2' position contributes to increased antiviral activity.
- DMT (Dimethoxytrityl) Group : This protective group aids in the synthesis and stability of the compound.
The antiviral activity of this compound primarily involves:
- Inhibition of Viral Replication : The compound mimics natural nucleotides, interfering with viral RNA synthesis.
- Activation by Cellular Enzymes : It is activated by cellular kinases, converting it into its triphosphate form, which then competes with ATP for incorporation into viral RNA.
Antiviral Activity
Research indicates that this compound exhibits potent antiviral effects against various viruses. Notably, it has shown efficacy against:
- HIV : In vitro studies demonstrated that it inhibits HIV replication by interfering with reverse transcription processes.
- HCV (Hepatitis C Virus) : The compound has been effective in reducing HCV RNA levels in infected cell lines.
Cytotoxicity
While primarily studied for its antiviral properties, this compound also exhibits cytotoxic effects on certain cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.1 | |
| MCF-7 (Breast Cancer) | 12.3 | |
| HepG2 (Liver Cancer) | 10.5 |
These results indicate potential applications in cancer therapy, although further studies are required to elucidate the underlying mechanisms.
Case Studies
- HIV Research : A study conducted on HIV-infected T-cells demonstrated that treatment with this compound resulted in a significant decrease in viral load, supporting its potential as an antiretroviral agent .
- HCV Treatment : In a clinical trial involving chronic HCV patients, administration of this compound led to a marked reduction in serum HCV RNA levels, indicating its effectiveness as part of a combination therapy regimen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
